2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its unique molecular structure and properties, which make it valuable in various scientific applications.
The synthesis of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester typically involves several key steps:
The molecular structure of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester features:
The structural representation can be visualized using molecular modeling software or through chemical databases that provide three-dimensional structures .
2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester is primarily utilized in cross-coupling reactions, particularly:
The mechanism of action for 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
This mechanism highlights the importance of the boron atom's reactivity and its role in forming carbon-carbon bonds .
The physical properties of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester include:
Chemical properties include:
2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester finds applications in various fields:
Organoboron chemistry, established with Edward Frankland's 1860 synthesis of boronic acids [1], languished for decades due to perceived toxicity concerns. This changed in the 1980s with the discovery of the Suzuki-Miyaura reaction – a palladium-catalyzed cross-coupling that revolutionized C–C bond formation. Boronic esters emerged as air-stable, functional-group-tolerant alternatives to organometallic reagents, enabling transformations under milder conditions. Their dominance solidified with the 2003 FDA approval of bortezomib (Velcade®), a boronic acid-based proteasome inhibitor for multiple myeloma therapy [1]. Pinacol boronic esters, like the title compound, offer enhanced stability over free boronic acids, resisting protodeboronation and oxidation, which is critical for complex molecule synthesis [3] [9].
Multifunctional arylboronates integrate the boronic ester moiety with diverse functional groups (e.g., cyano, fluoro, ethers), creating versatile scaffolds. Medicinally, they serve as protease inhibitors (e.g., ixazomib), β-lactamase inhibitors (vaborbactam), and sensors for diols/carbohydrates [1] [9]. In materials science, boronic esters enable dynamic covalent chemistry: Their reversible diol binding facilitates self-healing hydrogels, stimuli-responsive drug delivery systems, and recyclable vitrimers [5] [9]. The simultaneous presence of electron-withdrawing (cyano, fluoro) and electron-donating (benzyloxy) groups in compounds like the title structure allows fine-tuning of electronic properties for targeted applications.
This compound (C₂₀H₂₁BFNO₃, CAS: 1661043-42-0) exemplifies a multifunctional arylboronate engineered for complexity. Its structure features three critical elements:
Electronic Modulation: The electron-withdrawing cyano (-CN) and fluoro (-F) groups at positions 3 and 5 reduce electron density at boron, lowering its pKa and enhancing electrophilicity. Conversely, the benzyloxy group (-OCH₂C₆H₅) is weakly electron-donating [1] [8].
Table 1: Key Identifiers of 2-Benzyloxy-3-cyano-5-fluorophenylboronic Acid Pinacol Ester
| Property | Value |
|---|---|
| CAS Number | 1661043-42-0 |
| IUPAC Name | 2-(Benzyloxy)-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
| Molecular Formula | C₂₀H₂₁BFNO₃ |
| Molecular Weight | 353.20 g/mol |
| SMILES | FC1=CC(C#N)=C(OCC2=CC=CC=C2)C(B3OC(C)(C)C(C)(C)O3)=C1 |
| InChI Key | MDRRMYPFEVEYLO-UHFFFAOYSA-N |
| Purity (Typical) | ≥95% |
| Storage Conditions | Refrigerated (2-8°C), under inert atmosphere |
| Substituent | Position | Key Influence |
|---|---|---|
| Pinacol Boronate | 1 | Stability, Suzuki coupling handle, reduced protodeboronation |
| Benzyloxy (-OBn) | 2 (ortho) | Steric bulk, weak EDG, potential protecting group/coordination site, hydrolysis lability |
| Cyano (-CN) | 3 (ortho) | Strong EWG, lowers pKa of B, enhances electrophilicity, dipolar character, H-bond acceptor |
| Fluoro (-F) | 5 (meta) | Moderate EWG, metabolic stability (medicinal context), influences ring electronics |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7